2-Bromo-4-chlorobenzothiazole
Description
Contextualization within Benzothiazole (B30560) Heterocyclic Chemistry Research
The significance of 2-Bromo-4-chlorobenzothiazole is best understood within the broader context of its parent structure, benzothiazole. Benzothiazoles are a class of bicyclic heterocyclic compounds that are an integral feature of numerous natural products and pharmaceutical agents. jchemrev.compcbiochemres.comresearchgate.net The benzothiazole nucleus is considered a "privileged" scaffold in medicinal chemistry, as its derivatives exhibit a vast array of biological activities. jchemrev.comresearchgate.netjchemrev.com These include anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govijper.orgekb.eg
The versatility of the benzothiazole ring has spurred extensive research, making it a dynamic and rapidly evolving field. pcbiochemres.comjchemrev.com Scientists continually explore new synthetic methodologies to create novel benzothiazole analogues, aiming to develop drugs that are more potent and less toxic. jchemrev.compcbiochemres.com The functionalization of the benzothiazole core is key to modulating its pharmacological profile. For instance, the introduction of halogen substituents, such as in this compound, is a known strategy for enhancing biological activity, with halogenated benzothiazoles showing promise as anticonvulsant agents. pharmacyjournal.in Therefore, the study of specific derivatives like this compound is a direct extension of the ongoing effort to harness the therapeutic potential of the benzothiazole chemical space.
Role as a Key Synthetic Intermediate in Advanced Organic Synthesis
The primary academic and industrial value of this compound lies in its function as a key synthetic intermediate. ontosight.ai The chloro group at the 2-position and the bromo group at the 4-position serve as reactive handles for a variety of chemical transformations, allowing for the strategic introduction of new functional groups and the construction of more elaborate molecules.
This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions. For example, it can be used in copper-catalyzed cycloaddition reactions to synthesize benzo[d]imidazo[5,1-b]thiazoles, which are themselves valuable intermediates in drug discovery programs. The ability to selectively functionalize the 2- and 4-positions allows chemists to introduce specific pharmacophores, which is a common strategy in the development of targeted therapies like kinase inhibitors.
The reactivity of this compound makes it a precursor for a wide range of substituted benzothiazoles that are investigated for various applications. It is used to produce derivatives that are studied for their potential as antimicrobial, antifungal, and antiviral agents, as well as inhibitors for various enzymes and receptors. ontosight.ai The synthesis of new benzothiazole derivatives often starts from commercially available and reactive building blocks, with multistep synthesis being a common approach to designing biologically active compounds. nih.gov
Synthetic Utility of this compound| Reaction Type | Description | Resulting Structures |
|---|---|---|
| Nucleophilic Substitution | The reactive chloro- and bromo- groups can be displaced by various nucleophiles to introduce new functionalities. | Functionalized benzothiazoles (e.g., with amino, alkoxy, or thioether groups). |
| Cross-Coupling Reactions (e.g., Suzuki) | The halogen atoms serve as coupling partners for forming new carbon-carbon or carbon-heteroatom bonds. | Aryl- or heteroaryl-substituted benzothiazoles. |
| Cycloaddition Reactions | Used as a building block in copper-catalyzed reactions to form fused heterocyclic systems. | Benzo[d]imidazo[5,1-b]thiazoles and other complex heterocycles. |
| Precursor for Bioactive Molecules | Serves as a starting material for derivatives screened for pharmacological activity. ontosight.ai | Potential enzyme inhibitors, antimicrobial agents, and neuroprotective compounds. ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFKJFWVAZRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189775 | |
| Record name | 2-Bromo-4-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-40-0 | |
| Record name | 2-Bromo-4-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3622-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chlorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4-chlorobenzothiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAX2228WYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 4 Chlorobenzothiazole
Direct Synthetic Routes to 2-Bromo-4-chlorobenzothiazole
The primary and most direct route to this compound involves the diazotization of 2-amino-4-chlorobenzothiazole (B128024), followed by a Sandmeyer-type reaction. This transformation is a cornerstone in the synthesis of 2-halo-benzothiazoles.
The precursor, 2-amino-4-chlorobenzothiazole, can be synthesized by the cyclization of 2-chlorophenylthiourea using sulfuryl chloride in a mixture of toluene (B28343) and chlorobenzene. libretexts.org Once the amino derivative is obtained, it undergoes diazotization in the presence of a hydrohalic acid and a nitrite (B80452) source. Specifically, the hydrobromide salt of 2-amino-4-chlorobenzothiazole is treated with nitrous acid (HNO₂) to form a diazonium salt intermediate. nih.gov The subsequent introduction of a copper(I) bromide catalyst promotes the displacement of the diazonium group by a bromide ion, yielding the target compound, this compound. chemsrc.com
A notable patented method highlights the efficiency of conducting this reaction in a halogenated solvent system, such as ethylene (B1197577) dichloride. This approach allows for the integration of the initial cyclization and the subsequent diazotization steps, which streamlines the process by avoiding the isolation of intermediates. nih.gov
A more general, though less specific, synthetic approach mentioned in the literature involves the reaction of 2-aminothiophenol (B119425) with both bromine and chlorine in the presence of a catalyst. biointerfaceresearch.com
| Precursor | Reagents | Key Conditions | Product | Reference |
| 2-Amino-4-chlorobenzothiazole | 1. HBr, NaNO₂ 2. CuBr | Diazotization followed by Sandmeyer reaction | This compound | nih.gov |
| 2-Chlorophenylthiourea | SO₂Cl₂, Toluene/Chlorobenzene | Cyclization to form the 2-amino precursor | 2-Amino-4-chlorobenzothiazole | libretexts.org |
Derivatization Strategies and Functional Group Interconversions of the Benzothiazole (B30560) Core
The presence of two different halogen atoms at distinct positions on the this compound scaffold provides a versatile platform for a wide range of derivatization strategies. The differing reactivity of the C2-bromine and the C4-chlorine allows for selective functionalization.
The bromine atom at the 2-position of the benzothiazole ring is significantly more labile than the chlorine atom on the benzene (B151609) moiety. This enhanced reactivity is attributed to the electron-withdrawing nature of the thiazole (B1198619) ring nitrogen and the inherent properties of the C-Br bond, making it an excellent leaving group in nucleophilic substitution reactions.
A prime example of this reactivity is the hydrolysis of this compound to yield 4-chloro-2-hydroxybenzothiazole. nih.gov This transformation is a critical step in the synthesis of the herbicide benazolin. The reaction proceeds by the displacement of the bromide by a hydroxide (B78521) ion. This differential reactivity allows for selective substitution at the C2-position while leaving the C4-chloro group intact for potential subsequent modifications.
This compound is a valuable precursor for the construction of more complex, fused heterocyclic systems, which are of significant interest in drug discovery. The strategy typically involves the initial substitution of the C2-bromo group to introduce a functionality capable of undergoing a subsequent cyclization reaction.
For instance, displacement of the bromide with a suitable nucleophile can introduce a side chain that can then react with the nitrogen atom of the benzothiazole ring or with an adjacent substituent to form a new ring. This approach is widely used in the synthesis of thiazolo[3,2-a]pyrimidines and thiazolo[3,2-b]-1,2,4-triazines. biointerfaceresearch.comnih.govnih.gov Although the direct use of this compound in these specific examples is not detailed, the general methodology is applicable. The initial step would be the conversion of the 2-bromo group to a 2-amino or 2-thiol functionality, which then serves as the key building block for the subsequent annulation reactions to build the fused pyrimidine (B1678525) or triazine rings. biointerfaceresearch.comnih.govnih.gov
| Fused System | General Precursor | Synthetic Strategy | Reference |
| Thiazolo[3,2-a]pyrimidines | 2-Aminobenzothiazole (B30445) derivative | Cyclocondensation with β-dicarbonyl compounds | biointerfaceresearch.comnih.gov |
| Thiazolo[3,2-b]-1,2,4-triazines | 2-Hydrazinylbenzothiazole or 2-mercaptobenzothiazole | Cyclization with appropriate reagents | nih.gov |
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for such transformations, primarily through palladium-catalyzed reactions like the Suzuki and Sonogashira couplings.
The general principle of these reactions involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. Given the higher reactivity of the C-Br bond compared to the C-Cl bond, these couplings can be performed with high regioselectivity at the 2-position. wikipedia.org
Suzuki Coupling: This reaction would involve the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester. This allows for the introduction of a wide variety of aryl or vinyl substituents at the 2-position. While specific studies on this compound are not prevalent, research on sterically hindered 2'-bromo-2-aryl benzothiazoles has demonstrated the feasibility of such couplings, often requiring specific ligand-free conditions or specially designed catalysts. nih.gov
Sonogashira Coupling: This methodology enables the formation of a C-C bond between the C2-position of the benzothiazole and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This reaction would yield 2-alkynyl-4-chlorobenzothiazoles, which are versatile intermediates for further transformations. The reactivity trend (Aryl-I > Aryl-Br > Aryl-Cl) strongly suggests that the coupling would occur selectively at the C2-bromo position. wikipedia.org
Catalytic Approaches in this compound Chemistry and its Derivatives
Catalysis is central to the synthesis and derivatization of this compound, enhancing reaction efficiency, selectivity, and scope.
The synthesis of the 2-amino-4-chlorobenzothiazole precursor itself can be seen as a catalyzed process, although the catalyst is consumed in the reaction. nih.gov The subsequent Sandmeyer reaction to install the bromo group is a classic example of copper catalysis, where Cu(I) is essential for the transformation of the diazonium intermediate. chemsrc.com
In the realm of derivatization, palladium catalysis is paramount for cross-coupling reactions.
Palladium Catalysts: For Suzuki and Sonogashira couplings, a variety of palladium(0) sources are employed. These can be pre-formed complexes like Pd(PPh₃)₄ or generated in situ from palladium(II) sources such as Pd(OAc)₂ or PdCl₂ with the addition of phosphine (B1218219) ligands. nih.govrsc.org The choice of ligand can be critical in achieving high yields, especially with challenging substrates. However, ligand-free protocols have also been developed, where the benzothiazole nitrogen itself may participate in the formation of a catalytically active palladacycle. nih.gov
Copper Co-catalysts: In the Sonogashira coupling, a copper(I) salt, such as CuI, is typically used as a co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the cross-coupling process. Copper-free Sonogashira variants exist but are generally more common for highly reactive aryl halides. libretexts.orgorganic-chemistry.org
The table below summarizes the catalytic systems commonly employed in reactions relevant to this compound chemistry.
| Reaction Type | Catalyst System | Role of Catalyst | Reference |
| Sandmeyer Reaction | CuBr | Promotes displacement of diazonium group | chemsrc.com |
| Suzuki Coupling | Pd(0) complex (e.g., Pd₂(dba)₃) | Catalyzes C-C bond formation with boronic acids | nih.gov |
| Sonogashira Coupling | Pd(0) complex + Cu(I) salt | Pd catalyzes the main cycle, Cu acts as a co-catalyst | libretexts.orgwikipedia.orgorganic-chemistry.org |
Spectroscopic Analysis and Structural Elucidation in 2 Bromo 4 Chlorobenzothiazole Research
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of molecular characterization, providing detailed information about a compound's atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For 2-Bromo-4-chlorobenzothiazole, ¹H NMR and ¹³C NMR would be the primary techniques used.
¹H NMR (Proton NMR): This technique would identify the number of different types of protons (hydrogen atoms) in the molecule and their neighboring environments. The aromatic region of the spectrum would be of particular interest, showing signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) of these protons would be crucial in confirming the substitution pattern.
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. For this compound, distinct signals would be expected for each of the seven carbon atoms in the benzothiazole (B30560) core. The chemical shifts would be influenced by the electronegativity of the attached bromine, chlorine, nitrogen, and sulfur atoms.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Complex multiplet signals in the aromatic region (typically δ 7.0-8.5 ppm). | Confirmation of the number and relative positions of protons on the aromatic ring. |
| ¹³C NMR | Multiple distinct signals for the carbon atoms of the benzothiazole ring system. | Elucidation of the carbon framework and the electronic environment of each carbon atom. |
IR and UV-Vis spectrophotometry provide complementary information regarding the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=N bond of the thiazole (B1198619) ring and the C-Cl and C-Br bonds. The aromatic C-H and C=C stretching vibrations would also be prominent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the conjugated benzothiazole system.
Table 2: Predicted IR and UV-Vis Spectroscopic Data for this compound
| Technique | Expected Wavenumber/Wavelength Range | Interpretation |
| IR Spectroscopy | 1650-1500 cm⁻¹ (C=N stretch), 1100-500 cm⁻¹ (C-Cl, C-Br stretches) | Presence of the thiazole ring and halogen substituents. |
| UV-Vis Spectroscopy | 200-400 nm | Electronic transitions within the conjugated aromatic system. |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion and any fragment containing these halogens. The fragmentation pattern would likely involve the loss of the bromine and chlorine atoms, as well as cleavage of the thiazole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Observation | Significance |
| Molecular Ion Peak | A cluster of peaks corresponding to the different isotopic combinations of Br and Cl. | Confirms the molecular weight and elemental composition. |
| Fragmentation Pattern | Peaks corresponding to the loss of Br, Cl, and fragments of the benzothiazole ring. | Provides structural information and confirms the presence of halogens. |
Chromatographic Separation and Purity Assessment in Research
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.
Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound, well-separated from any impurities or starting materials. A UV detector would typically be used for detection, set at a wavelength where the compound exhibits strong absorbance. The retention time of the peak would be a characteristic feature for identifying the compound under specific chromatographic conditions.
Table 4: General Parameters for HPLC Analysis of this compound
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol. | Elution of the compound from the column. |
| Detector | UV-Vis Detector | Detection and quantification of the compound. |
| Flow Rate | 0.5 - 2.0 mL/min | Influences retention time and peak shape. |
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chlorobenzothiazole and Its Analogues
Quantum Chemical Calculations and Molecular Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-Bromo-4-chlorobenzothiazole. These methods probe the electronic structure, providing a basis for predicting reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications in Benzothiazole (B30560) Studies
Density Functional Theory (DFT) has become a popular and powerful computational method in quantum chemistry for elucidating the molecular structure and reactivity of organic compounds, including benzothiazole derivatives. scirp.orgscirp.org DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p)), are used to optimize molecular geometries, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential (MEP). scirp.orgscirp.org
The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is an indicator of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of chemical reactivity and kinetic stability. scirp.orgmdpi.com A smaller energy gap suggests higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. scirp.orgmdpi.com For instance, studies on substituted benzothiazoles have shown that electron-withdrawing groups can lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It visually represents the charge distribution on a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.orgscirp.org This information is crucial for predicting how a molecule will interact with other chemical species and for understanding intermolecular interactions like hydrogen bonding. scirp.org
Semi-Empirical Methods and Property Prediction for Heterocyclic Systems
Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, albeit less rigorous, alternative to ab initio and DFT methods for studying large molecular systems. sciencepub.netuni-muenchen.de These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals. uni-muenchen.dewikipedia.org While they are based on the Hartree-Fock formalism, the use of parameters can implicitly account for some electron correlation effects. wikipedia.org
These methods have been successfully applied to predict various properties of heterocyclic compounds, including benzothiazoles. sciencepub.netnih.gov For example, semi-empirical calculations have been used to correlate quantum chemical parameters like HOMO and LUMO energies with the corrosion inhibition efficiency of substituted benzothiazoles. sciencepub.net The results from these calculations often show good agreement with experimental data, demonstrating their utility in screening large numbers of compounds and identifying promising candidates for further investigation. sciencepub.net However, the accuracy of semi-empirical methods is highly dependent on the quality of the parameters and the similarity of the molecule under study to those used in the parameterization process. wikipedia.org
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior, offering deeper insights into reaction mechanisms and intermolecular interactions.
Prediction of Reactive Sites and Mechanistic Insights into Reaction Pathways
Computational methods are instrumental in predicting the most likely sites for chemical reactions on a molecule. By analyzing the electron distribution, such as through MEP maps and Fukui functions, researchers can identify nucleophilic and electrophilic centers. scirp.orgccsenet.org For instance, in benzothiazole derivatives, the nitrogen atom is often identified as a primary nucleophilic site, while specific carbon atoms on the ring system can be electrophilic. ccsenet.org
Furthermore, computational studies can elucidate complex reaction mechanisms. For example, DFT calculations have been used to investigate the formation of benzothiazoles, revealing the catalytic role of water in the reaction process. researchgate.net Molecular dynamics simulations can provide a step-by-step view of how reactants transform into products, including the identification of transient intermediates and transition states. nih.gov This detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Ligand Efficiency and Lipophilic Efficiency Metrics in Drug Design Research
In the realm of drug discovery, not all potent compounds are viable drug candidates. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are important metrics used to assess the quality of a potential drug molecule. LE relates the binding affinity of a ligand to its size (number of heavy atoms), while LiPE connects potency to lipophilicity (logP). These metrics help in identifying compounds that are not only potent but also have favorable physicochemical properties for drug development.
In Silico ADME Prediction and Structure-Activity Relationship (SAR) Studies
The journey of a drug from administration to its target is a complex process governed by its ADME properties. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures.
In silico ADME prediction models use computational methods to estimate properties such as absorption, distribution, metabolism, excretion, and toxicity. For benzothiazole derivatives, these predictions can guide the design of new compounds with improved pharmacokinetic profiles. nih.govresearchgate.net For example, computational tools can predict a compound's oral absorption based on its molecular properties. nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. benthamscience.comchula.ac.th By systematically modifying the benzothiazole scaffold and observing the resulting changes in activity, researchers can build models that guide the design of more potent and selective compounds. mdpi.comnih.gov For example, SAR studies on benzothiazole-based anticancer agents have identified key structural features that are essential for their activity. chula.ac.thmdpi.com These studies, often complemented by molecular docking simulations, provide a rational basis for lead optimization in drug discovery. nih.gov
Below is an interactive table summarizing key computational parameters for a selection of benzothiazole derivatives, illustrating the concepts discussed.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole | -5.59 | -1.95 | 3.64 |
| 2-Hydroxybenzothiazole | - | - | 0.2058 |
| 2-Aminobenzothiazole (B30445) | - | - | - |
| 2-Mercaptobenzothiazole | -8.694 | - | - |
| 2-(Methylthio)benzothiazole | - | - | 0.1841 |
| Compound with two -CF3 moieties | - | - | 4.46 |
| Compound with para methyl phenyl | - | - | 4.71 |
| Compound with phenyl group | - | - | 4.73 |
| Compound with para chlorophenyl | - | - | 4.62 |
| Compound with para methoxy (B1213986) phenyl | - | - | 4.64 |
Note: The values in the table are compiled from various studies and may have been calculated using different computational methods and levels of theory. Direct comparison should be made with caution. The energy gap for some compounds is presented as reported in the source literature.
Research on Medicinal and Biological Applications of 2 Bromo 4 Chlorobenzothiazole Derivatives
Design and Synthesis of Biologically Active Derivatives
The core structure of 2-Bromo-4-chlorobenzothiazole serves as a versatile scaffold for chemical modification, enabling the synthesis of a wide array of biologically active compounds. ontosight.ai Researchers focus on strategic alterations to this scaffold and the creation of hybrid molecules to enhance therapeutic efficacy.
Exploration of Benzothiazole (B30560) Scaffold Modifications for Enhanced Bioactivity
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, and its modification is a key strategy for developing new drugs. nih.govnih.gov The introduction of various substituents at different positions on the benzothiazole ring can significantly influence the resulting compound's biological activity. For instance, substitutions at the 2, 5, and 6-positions have been shown to be critical for antiviral and antimicrobial potency. nih.govmdpi.combenthamdirect.com
One common synthetic route involves the reaction of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, or acyl chlorides to form the core benzothiazole structure, which can then be further functionalized. nih.govmdpi.comekb.eg Studies have shown that adding electron-withdrawing groups, such as halogens, to the aryl ring can increase antimicrobial activity. benthamdirect.comeurekaselect.com Specifically, a 6-fluoro substituted derivative demonstrated maximum activity against several microbial strains. benthamdirect.comeurekaselect.com Conversely, the presence of a hydroxyl group can confer potent antioxidant properties. benthamdirect.comeurekaselect.com These targeted modifications allow for the fine-tuning of the molecule's properties to achieve desired biological effects.
Hybrid Molecules and Multi-Targeting Approaches in Drug Discovery
Molecular hybridization is an innovative strategy that combines two or more pharmacophores (bioactive groups) into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced bioactivity, potentially acting on multiple biological targets simultaneously. nih.govnih.gov This is particularly relevant in complex diseases where multi-target drugs can offer improved efficacy and a lower likelihood of developing resistance.
Derivatives of 2-aminobenzothiazole (B30445) have been successfully used to create such hybrids. For example, new series of compounds have been synthesized by linking the 2-aminobenzothiazole scaffold to other heterocyclic moieties like thiazolidine-2,4-dione, 1,3,4-thiadiazole, or cyanothiouracil. tandfonline.comnih.gov This strategy has led to the development of potent inhibitors of specific enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in cancer therapy. nih.govtandfonline.comnih.gov Another approach involves creating hybrids of benzothiazole with pyrimidine (B1678525), resulting in molecules with significant anti-tubercular activity against drug-resistant strains. rsc.orgtandfonline.com
Mechanistic Investigations of Biological Activity
Understanding how these derivatives exert their effects at a molecular level is crucial for their development as therapeutic agents. Research has focused on their interactions with specific enzymes and receptors, as well as their mechanisms of action against various pathogens.
Enzyme and Receptor Inhibition Studies
A primary mechanism through which benzothiazole derivatives exhibit their therapeutic effects is the inhibition of key enzymes and receptors. nih.gov This targeted inhibition can disrupt critical cellular processes in cancer cells or pathogens.
One of the most significant targets is VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. tandfonline.comnih.gov Hybrid molecules combining 2-aminobenzothiazole with moieties like thiazolidine-2,4-dione have been shown to be potent VEGFR-2 inhibitors. tandfonline.comnih.gov For example, compound 4a in one study emerged as a powerful inhibitor of VEGFR-2, demonstrating the success of the hybrid approach. nih.gov
Other enzymes targeted by benzothiazole derivatives include:
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition is relevant for treating several diseases. nih.govtandfonline.comnih.gov Derivatives incorporating amino acids have shown effective inhibition against specific human CA isoforms like hCA II and hCA V. nih.govnih.gov
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Dual inhibition of these enzymes is a promising strategy for Alzheimer's disease. rsc.org Certain benzothiazole derivatives have displayed significant inhibitory activity against both enzymes. rsc.org
Dihydrofolate Reductase (DHFR): This enzyme is a target for antibacterial agents. researchgate.net Benzothiazole derivatives have been investigated as potential DHFR inhibitors. nih.govresearchgate.net
| Compound/Derivative Class | Target Enzyme/Receptor | Key Finding (IC50/Ki) | Therapeutic Area |
|---|---|---|---|
| 2-Aminobenzothiazole-thiazolidinedione hybrid (4a) | VEGFR-2 | IC50 = 91 nM | Anticancer |
| Amino acid-benzothiazole conjugate (Compound 1) | hCA V, hCA II | Ki in micromolar range (2.9 to 88.1 µM) | Various |
| Benzothiazole derivative (4f) | AChE | IC50 = 23.4 nM | Alzheimer's Disease |
| Benzothiazole derivative (4f) | MAO-B | IC50 = 40.3 nM | Alzheimer's Disease |
Antimicrobial and Antifungal Activity Mechanisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. benthamdirect.com Benzothiazole derivatives have emerged as promising candidates, often targeting essential bacterial enzymes that are absent in eukaryotes. nih.govnih.gov
A key mechanism of antibacterial action is the dual inhibition of bacterial DNA gyrase and topoisomerase IV . nih.govnih.govacs.orgnih.gov These type II topoisomerases are crucial for DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov Benzothiazole-based inhibitors bind to the ATP-binding site of the GyrB (for DNA gyrase) and ParE (for topoisomerase IV) subunits, preventing the enzymes from functioning. nih.govnih.gov To enhance uptake into Gram-negative bacteria, which have a protective outer membrane, researchers have conjugated these inhibitors with siderophore mimics, which hijack the bacteria's iron-uptake system. nih.govrsc.org
Other antimicrobial mechanisms include the inhibition of:
Dihydropteroate Synthase: An enzyme essential for folate synthesis in bacteria. nih.gov
Dehydrosqualene Synthase: Involved in bacterial membrane biosynthesis. nih.gov
For antifungal activity, benzothiazole derivatives have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govscitechjournals.com The mechanism often involves disrupting cell wall synthesis or other essential cellular processes unique to fungi. nih.gov The presence of a nitro group on the benzothiazole structure is noted to be beneficial, as fungi rarely develop resistance to such compounds. scitechjournals.com
| Derivative Class | Target Organism | Mechanism/Target | Key Finding |
|---|---|---|---|
| Benzothiazole-based inhibitors | Gram-positive & Gram-negative bacteria | DNA Gyrase / Topoisomerase IV | Inhibition at low micromolar levels. nih.gov |
| 6-Fluoro substituted benzothiazole (B4) | Various bacteria and fungi | Not specified | MIC value 1.1-1.5 μg/mL. benthamdirect.comeurekaselect.com |
| Sulfonamide analogues of benzothiazole (66c) | P. aeruginosa, S. aureus, E. coli | Dihydropteroate Synthase | MIC = 3.1–6.2 μg/ml. nih.gov |
| Nitro-benzothiazole derivatives | Candida albicans | Not specified | Potent antifungal activity. scitechjournals.com |
Antiviral and Antitubercular Activity Mechanisms
The benzothiazole scaffold is also a foundation for developing agents against challenging pathogens like viruses and Mycobacterium tuberculosis. nih.govnih.gov
In the context of antitubercular research, a highly promising target is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . rsc.orgnih.govacs.orgnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Benzothiazole derivatives, including benzothiazinones, act as potent inhibitors of DprE1. nih.govacs.org The mechanism involves the activation of a nitro group on the inhibitor within the bacterium, which then forms a covalent bond with a cysteine residue in the active site of DprE1, permanently deactivating the enzyme. acs.org
For antiviral applications, benzothiazole derivatives have been reported to inhibit a range of viruses by targeting viral enzymes like protease, helicase, and reverse transcriptase. mdpi.comnih.gov The ability of the benzothiazole structure, with its nitrogen and sulfur atoms, to bind effectively to viral proteins is key to its activity. mdpi.com Modifications at the 2nd position of the benzothiazole are particularly effective for deriving potent antiviral compounds. mdpi.com
Anticancer Research and Cell Line Studies
The benzothiazole core is a prominent scaffold in the design of new anticancer agents. Derivatives incorporating a chloro-substituent, akin to the structure of this compound, have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.
Research into dichlorophenyl-containing chlorobenzothiazole derivatives has revealed potent anticancer activity. One such derivative, a dichlorophenyl-containing chlorobenzothiazole (referred to as compound 51 in the study), showed broad-spectrum activity across nine different cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.60 µM to 71.8 nM. Its most notable effect was against the HOP-92 non-small cell lung cancer cell line, with a GI50 value of 71.8 nM. nih.gov
In a separate study, novel benzothiazole compounds were designed and synthesized, leading to the identification of 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7). rsc.org This compound was found to significantly inhibit the proliferation of the human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299). rsc.org Further investigation into its mechanism of action on A431 and A549 cells revealed that it could induce apoptosis and cause cell cycle arrest. rsc.org
Another derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide (compound 13b), was designed as a stable analog of a lead compound and demonstrated a highly potent in vivo inhibitory effect on tumor growth. nih.gov The research highlights the importance of the substituted benzothiazole core in achieving selective cytotoxicity against tumorigenic cells. nih.gov
Table 1: Anticancer Activity of Selected Chloro-Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line(s) | Activity Measurement | Notable Finding | Source(s) |
| Compound 51 | Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | GI50 | Potent activity with GI50 = 7.18 x 10⁻⁸ M | nih.gov |
| Compound B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Epidermoid carcinoma (A431), Non-small cell lung cancer (A549, H1299) | MTT Assay, Flow Cytometry | Significantly inhibited proliferation; induced apoptosis and cell cycle arrest | rsc.org |
| Compound 13b | 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | Tumor xenograft model | In vivo tumor growth inhibition | Exhibited excellent inhibitory effect on tumor growth in vivo | nih.gov |
Research into Anti-inflammatory, Analgesic, and Anticonvulsant Properties
The benzothiazole framework is also a key component in the development of agents targeting inflammation and pain pathways. The presence of electron-withdrawing groups, such as a chlorine atom, on the benzothiazole ring has been noted to enhance anti-inflammatory activity. sigmaaldrich.com
A study focused on synthesizing novel benzothiazole derivatives for both anticancer and anti-inflammatory purposes evaluated their effect on inflammatory factors. rsc.org The active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was assessed for its impact on the expression levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7) using an enzyme-linked immunosorbent assay (ELISA). rsc.org
In other research, a series of thiazole (B1198619) and oxazole-substituted benzothiazoles were synthesized from a 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)ethanone starting material. tcichemicals.com These compounds were tested for their anti-inflammatory and analgesic actions in albino rats. tcichemicals.com One compound in the series, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (compound 3c), was identified as the most active, showing more potent anti-inflammatory effects than the reference drug at the tested dose. tcichemicals.com
Furthermore, the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole derivatives has yielded compounds with significant anti-inflammatory properties. nih.gov When evaluated using the carrageenin-induced rat hind paw edema method, a standard model for inflammation, several of these chloro-substituted derivatives exhibited an excellent percentage of inhibition compared to the standard drug, diclofenac. nih.gov While research has focused heavily on anti-inflammatory and analgesic properties, the anticonvulsant potential of benzothiazole derivatives is also a recognized area of investigation. nih.gov
Table 2: Anti-inflammatory Activity of Selected Chloro-Benzothiazole Derivatives
| Compound Class/ID | Starting Material/Core | Bio-Assay Model | Key Finding | Source(s) |
| Compound B7 | 6-chloro-benzothiazole | ELISA on RAW264.7 cells | Assessed for effects on IL-6 and TNF-α expression levels | rsc.org |
| Compound 3c | 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)ethanone | In vivo (albino rats) | Most active compound of the series; more potent than reference drug | tcichemicals.com |
| Fluoro-chloro derivatives | 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Carrageenin-induced rat paw edema | Exhibited excellent percentage of inhibition compared to diclofenac | nih.gov |
Development of Radiolabeled Ligands for Receptor Mapping and Diagnostic Research
The benzothiazole scaffold is a crucial structural motif for developing radiolabeled ligands used in diagnostic imaging, particularly with Positron Emission Tomography (PET). meduniwien.ac.at These specialized molecules are designed to bind to specific biological targets, such as protein aggregates in the brain, allowing for their noninvasive visualization and quantification. meduniwien.ac.at
A primary application for radiolabeled benzothiazole derivatives is in the imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov The core structure is capable of binding to these Aβ fibrils. By attaching a positron-emitting radioisotope, such as Fluorine-18 ([¹⁸F]) or Gallium-68 ([⁶⁸Ga]), to the benzothiazole derivative, researchers can create PET tracers. nih.gov
For example, a [¹⁸F]fluorobenzothiazole known as [¹⁸F]FBTA has been synthesized and evaluated as a potential amyloid imaging agent. The radiosynthesis was achieved through a nucleophilic substitution reaction on a precursor molecule. Similarly, researchers have developed 1,4,7-triazacyclononane (B1209588) (TACN)-based bifunctional chelators linked to benzothiazole fragments for labeling with ⁶⁸Ga. nih.govmeduniwien.ac.at These ⁶⁸Ga-labeled complexes are designed to have low brain uptake, making them potentially suitable for specifically imaging Aβ deposits on the walls of cerebral blood vessels, a condition known as cerebral amyloid angiopathy (CAA). nih.gov The development of these agents often involves complex, multi-step synthesis to create a stable final product with high radiochemical purity. nih.govmeduniwien.ac.at
Applications in Materials Science and Specialty Chemical Research
Role as a Chemical Building Block for Specialty Chemicals
2-Bromo-4-chlorobenzothiazole serves as a crucial starting material or intermediate in the synthesis of more complex molecules. ontosight.aibldpharm.com Its reactivity allows for the introduction of the benzothiazole (B30560) moiety into various organic frameworks, leading to the development of novel compounds with specific desired properties. The presence of both bromo and chloro substituents offers differential reactivity, enabling selective chemical transformations at different positions of the molecule. This versatility makes it a key component in the production of a diverse array of specialty chemicals. ontosight.ai
The synthesis of this compound itself can be achieved through various routes. One documented method involves the reaction of 2-aminothiophenol (B119425) with bromine and chlorine in the presence of a catalyst. ontosight.ai Another approach starts from 2,6-dibromoaniline, which is converted to 4-bromo-2-mercapto-1,3-benzothiazole and subsequently treated to yield the final product.
Applications in Agrochemical and Dye Synthesis Research
The benzothiazole core is a prominent feature in many agrochemical and dye molecules. This compound acts as a key intermediate in the research and development of new compounds in these sectors. ontosight.ai Its derivatives have been investigated for potential use as herbicides and insecticides. mdpi.com
In the realm of dye chemistry, the benzothiazole structure contributes to the chromophoric system of various dyes. By chemically modifying this compound, researchers can synthesize new dye molecules with specific colors and properties for various applications. ontosight.ai
Advanced Materials and Polymer Science Research involving Benzothiazole Derivatives
Benzothiazole derivatives are increasingly being explored for their use in advanced materials and polymer science. researchgate.net These compounds can be incorporated into polymer backbones to create materials with enhanced thermal stability, and specific electronic or optical properties. Donor-acceptor polymers containing benzothiadiazole units, which are structurally related to benzothiazoles, have shown promise in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netrsc.org
The development of these high-performance polymers relies on the design and synthesis of novel building blocks. rsc.org Fluorination of the benzothiadiazole unit has been shown to be an effective strategy for fine-tuning the energy levels and other physicochemical properties of the resulting polymers, often leading to improved device performance. rsc.org Research in this area is dynamic, with new benzothiadiazole-based polymers continuously being developed for more efficient organic electronic devices. researchgate.net
Bio-imaging and Sensing Applications of Benzothiazole Analogues
Benzothiazole analogues have emerged as a significant class of fluorescent probes for bio-imaging and sensing applications. nih.govnih.gov These molecules exhibit favorable photophysical properties, such as large Stokes shifts, high quantum yields, and excellent photostability, making them ideal for visualizing cellular components and processes. nih.govnih.gov
The first use of a small-molecule benzothiadiazole (BTD) derivative as a selective cellular probe was reported in 2010. nih.gov Since then, the field has rapidly advanced, with BTD-based probes being developed to target specific organelles like mitochondria and lipid droplets, as well as to detect biologically important molecules such as cysteine. nih.govnih.gov The versatility of the benzothiazole scaffold allows for easy chemical modification, enabling the design of probes with tailored functionalities for specific bio-imaging tasks. nih.gov These advancements are helping to overcome the limitations of more traditional fluorescent dyes. nih.gov
Future Perspectives and Emerging Research Directions
Novel Synthetic Strategies for Sustainable Production and Functionalization
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Bromo-4-chlorobenzothiazole and its derivatives, research is increasingly focused on green chemistry principles.
One promising approach involves the use of water as a solvent for the synthesis of 2-substituted benzothiazoles. researchgate.net Traditional methods often rely on harsh conditions and metal catalysts. researchgate.net However, recent studies have demonstrated that a protic solvent, particularly water, can facilitate the formation of these compounds from N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. researchgate.net This not only reduces the environmental impact but also simplifies the purification process.
Furthermore, copper-catalyzed cycloaddition reactions are being explored for the synthesis of complex benzothiazole (B30560) derivatives. These methods allow for the creation of diverse molecular architectures from simple precursors, opening up new avenues for drug discovery. The functionalization at the 2- and 4-positions of the benzothiazole ring, often through reactions like Suzuki coupling or nucleophilic substitution, is a key strategy for introducing pharmacophores and developing targeted therapeutic agents such as kinase inhibitors.
Advanced Mechanistic Elucidation of Biological Actions of Benzothiazole Derivatives
Understanding the precise molecular mechanisms by which benzothiazole derivatives exert their biological effects is crucial for the development of safer and more potent drugs. Benzothiazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. pcbiochemres.comnih.gov
Recent research has begun to unravel the intricate ways in which these compounds interact with biological targets. For instance, certain benzothiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are critical for the survival and proliferation of cancer cells. nih.gov By simultaneously targeting multiple pathways, these compounds can offer a more comprehensive approach to cancer therapy. nih.gov
The structural diversity of benzothiazole derivatives allows for fine-tuning of their biological activity. Modifications to the benzothiazole nucleus, such as the introduction of different substituents, can significantly enhance their pharmacological efficacy and selectivity. nih.gov
Rational Design of Next-Generation Benzothiazole-Based Therapeutics
The principle of rational drug design, which involves creating molecules that are complementary in shape and charge to a specific biological target, is a powerful tool in modern drug discovery. nih.govescholarship.org This approach is being increasingly applied to the development of benzothiazole-based therapeutics.
A key area of focus is the design of inhibitors for specific enzymes and receptors implicated in disease. For example, benzothiazole derivatives have been designed as potent inhibitors of the signal transducer and activator of transcription 3 (STAT3) signaling pathway, a known therapeutic target in cancer. nih.gov Molecular docking studies and other computational methods are used to predict the binding modes of these compounds and guide their optimization. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, rational design has been employed to create benzothiazole-based molecules that can selectively bind to and inhibit the aggregation of beta-amyloid plaques. nih.govtandfonline.com These efforts aim to develop therapies that can slow or halt the progression of such devastating conditions. escholarship.org The design of these molecules often involves considering their physicochemical properties to ensure they can cross the blood-brain barrier and reach their intended target. nih.govtandfonline.com
Interdisciplinary Research Integrating Computational and Experimental Methodologies
The synergy between computational and experimental approaches is accelerating the pace of drug discovery. mdpi.com For benzothiazole derivatives, this interdisciplinary strategy is proving to be particularly fruitful.
Density Functional Theory (DFT) calculations are being used to predict the structural, electronic, and thermodynamic properties of these molecules. mdpi.comnih.gov This information helps researchers to understand the structure-activity relationships and to prioritize the synthesis of the most promising candidates. nih.gov For example, DFT can be used to rationalize the antioxidative capacity of certain benzothiazole derivatives by analyzing the stability of the radicals formed. nih.govnih.gov
Molecular docking and molecular dynamics simulations provide insights into the binding interactions between benzothiazole derivatives and their biological targets at an atomic level. nih.govmdpi.com These computational studies can predict binding affinities and help to explain the selectivity of inhibitors. nih.govtandfonline.com The predictions from these computational models are then validated through in vitro and in vivo experimental studies, creating a powerful feedback loop that guides the optimization of lead compounds. nih.govtandfonline.commdpi.com
This integrated approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology, is essential for the efficient development of the next generation of benzothiazole-based therapeutics.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-4-chlorobenzothiazole, and how can purity be ensured?
A common approach involves cyclization of substituted anilines with bromine/chlorine-containing precursors. For example, a multi-step synthesis may start with halogenation of benzothiazole derivatives followed by regioselective substitution. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water mixtures). Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy to confirm absence of unreacted intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR (in CDCl or DMSO-d) to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight and isotopic patterns from bromine/chlorine.
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL for refinement) resolves bond lengths/angles and crystal packing, critical for structural validation .
Q. How should this compound be stored to ensure stability?
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture and incompatible materials (strong oxidizers). Safety protocols include using PPE (gloves, goggles) and adhering to GHS hazard codes (e.g., P305+P351+P338 for eye exposure) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate for:
- Functionalized benzothiazoles (e.g., Suzuki couplings for biaryl systems).
- Pharmacophores in drug discovery (e.g., kinase inhibitors or antimicrobial agents via substitution reactions).
- Coordination complexes in materials science (via sulfur/nitrogen donor sites) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties (HOMO/LUMO energies), electrostatic potential maps, and reaction pathways. For example, nucleophilic aromatic substitution (SNAr) sites can be identified via Fukui indices. Compare computed H NMR shifts (GIAO method) with experimental data to validate models .
Q. What challenges arise in resolving crystal structures of halogenated benzothiazoles, and how are they addressed?
Halogen atoms introduce disorder due to their large electron density. Use high-resolution X-ray data (Mo-Kα radiation) and refine with SHELXL, applying restraints for anisotropic displacement parameters. ORTEP-3 can visualize thermal ellipsoids to assess positional accuracy .
Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be analyzed?
Triangulate data using multiple techniques:
- NMR/DFT discrepancies : Check solvent effects (implicit/explicit solvation models) or conformational flexibility.
- Mass spectrometry anomalies : Confirm isotopic patterns (e.g., Br/Br vs. Cl/Cl).
- X-ray vs. DFT geometry : Compare torsion angles and van der Waals interactions to identify crystal packing effects .
Q. What experimental design strategies optimize synthetic yields of this compound derivatives?
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to pinpoint rate-limiting steps.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in halogenation .
Q. How can reaction mechanisms involving this compound be elucidated?
- Isotopic labeling : Use O or deuterated reagents to track atom transfer in substitution reactions.
- Computational kinetics : Calculate activation energies (TS structures) for competing pathways (e.g., SNAr vs. radical mechanisms).
- Spectroscopic trapping : Identify intermediates via low-temperature NMR or EPR .
Q. What methodologies assess the bioactivity of this compound derivatives?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines.
- Molecular docking : Screen derivatives against protein databases (PDB) to predict binding modes and affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
